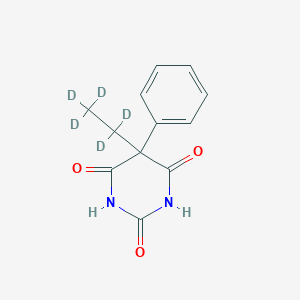

Phenobarbital-d5

Cat. No. B163061

Key on ui cas rn:

73738-05-3

M. Wt: 237.27 g/mol

InChI Key: DDBREPKUVSBGFI-ZBJDZAJPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08133743B2

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.

[Compound]

Name

N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

reagent

Quantity

10 mol

Type

reactant

Reaction Step Four

[Compound]

Name

carboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(C(CC1=O)S(=O)(=O)O)=O

|

Step Three

[Compound]

|

Name

|

N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCN(CC1)CCS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for about 1 hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

the microparticles were washed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.09% (w/v) of ascorbic acid sodium salt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of phenobarbital monoclonal antibodies (MAK

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the resuspended microparticles such that there

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The antibody-latex mixture was stirred for about 1 hour at 23-27° C

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added to the latex mixture (1.125 mg BSA/mg latex)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 0.5-1.5 hours at 23-27° C.

|

|

Duration

|

1 (± 0.5) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the latex mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight at 40-45° C.

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

the microparticles were washed with and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then stored at 2-8° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08133743B2

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.

[Compound]

Name

N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

reagent

Quantity

10 mol

Type

reactant

Reaction Step Four

[Compound]

Name

carboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(C(CC1=O)S(=O)(=O)O)=O

|

Step Three

[Compound]

|

Name

|

N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCN(CC1)CCS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for about 1 hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

the microparticles were washed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.09% (w/v) of ascorbic acid sodium salt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of phenobarbital monoclonal antibodies (MAK

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the resuspended microparticles such that there

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The antibody-latex mixture was stirred for about 1 hour at 23-27° C

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added to the latex mixture (1.125 mg BSA/mg latex)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 0.5-1.5 hours at 23-27° C.

|

|

Duration

|

1 (± 0.5) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the latex mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight at 40-45° C.

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

the microparticles were washed with and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then stored at 2-8° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |